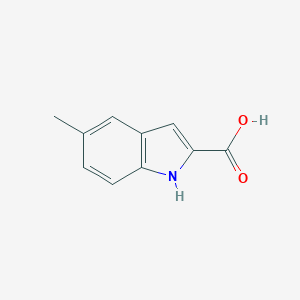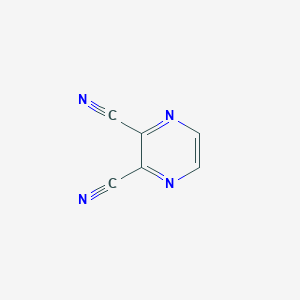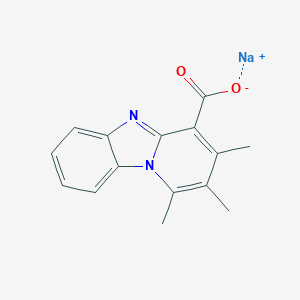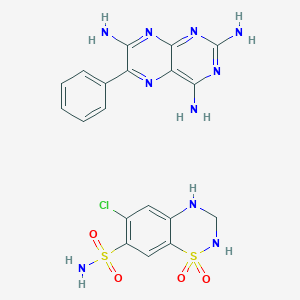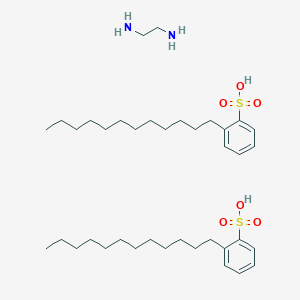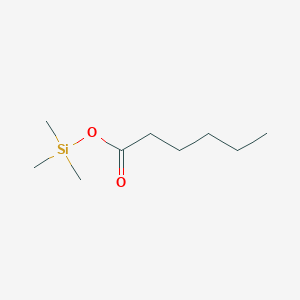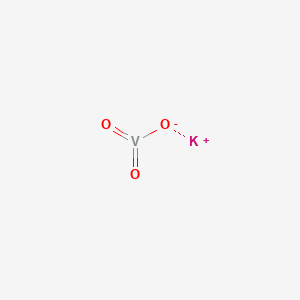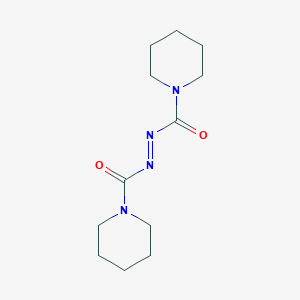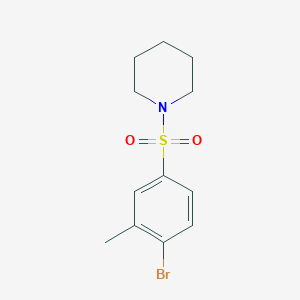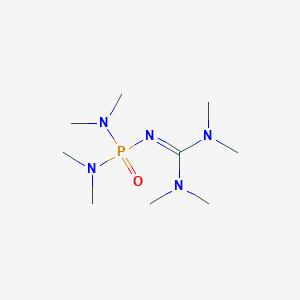
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl- is a chemical compound that has gained attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in polar solvents and has a high boiling point. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
Phosphoric triamide is a Lewis base and can coordinate with Lewis acids. It can also act as a nucleophile and react with electrophilic compounds. The coordination and nucleophilic properties of this compound make it useful in various chemical reactions.
Biochemische Und Physiologische Effekte
Phosphoric triamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. It has also been reported to have a low potential for skin irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphoric triamide has several advantages for lab experiments, including its high boiling point, solubility in polar solvents, and low toxicity. However, it has limitations such as its sensitivity to moisture and air, which can lead to decomposition. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
Phosphoric triamide has potential for future research in various fields, including organic synthesis, catalysis, and material science. Its coordination and nucleophilic properties can be explored further to develop new compounds and reactions. Its application in the synthesis of cyclic carbonates can also be studied in detail to develop more efficient and sustainable methods. Additionally, the use of phosphoric triamide in material science can be explored to develop new materials with unique properties.
Conclusion:
Phosphoric triamide is a unique compound that has gained attention in scientific research due to its coordination and nucleophilic properties. It has been synthesized using various methods and has been used in organic synthesis and catalysis. Its low toxicity and solubility in polar solvents make it advantageous for lab experiments, but its sensitivity to moisture and air can limit its use. Future research can explore its potential in various fields, including organic synthesis, catalysis, and material science.
Synthesemethoden
Phosphoric triamide can be synthesized using various methods, including the reaction of phosphorus trichloride with dimethylamine in the presence of lithium chloride. Another method involves the reaction of phosphorus pentoxide with dimethylamine in the presence of triethylamine. The yield of this compound can be improved by using excess dimethylamine and a solvent such as toluene or benzene.
Wissenschaftliche Forschungsanwendungen
Phosphoric triamide has been used in various scientific research applications, including as a reagent in organic synthesis. It has been used to synthesize various compounds such as triazoles, tetrazoles, and azoles. This compound has also been used as a catalyst in organic reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide.
Eigenschaften
CAS-Nummer |
13012-98-1 |
|---|---|
Produktname |
Phosphoric triamide, N-(bis(dimethylamino)methylene)-N',N',N'',N''-tetramethyl- |
Molekularformel |
C9H24N5OP |
Molekulargewicht |
249.29 g/mol |
IUPAC-Name |
2-[bis(dimethylamino)phosphoryl]-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C9H24N5OP/c1-11(2)9(12(3)4)10-16(15,13(5)6)14(7)8/h1-8H3 |
InChI-Schlüssel |
HRLGWPJKGSKFTP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=NP(=O)(N(C)C)N(C)C)N(C)C |
Kanonische SMILES |
CN(C)C(=NP(=O)(N(C)C)N(C)C)N(C)C |
Andere CAS-Nummern |
13012-98-1 |
Synonyme |
[Bis(dimethylamino)methyleneamino]bis(dimethylamino)phosphine oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
